
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the oxathiazine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenylhydrazine hydrochloride: A related compound with similar structural features and reactivity.
3,4-Dichloromethylphenidate: Another compound with a dichlorophenyl group, used as a stimulant drug.
Uniqueness
3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-1,4lambda~6~,2-oxathiazine-4,4-dione is unique due to its oxathiazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90853-80-8 |
|---|---|
Formule moléculaire |
C9H7Cl2NO3S |
Poids moléculaire |
280.13 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-5,6-dihydro-1,4,2-oxathiazine 4,4-dioxide |
InChI |
InChI=1S/C9H7Cl2NO3S/c10-7-2-1-6(5-8(7)11)9-12-15-3-4-16(9,13)14/h1-2,5H,3-4H2 |
Clé InChI |
PZPPQWUSTDLLAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C(=NO1)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


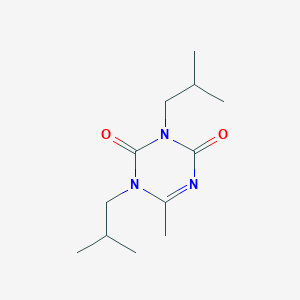

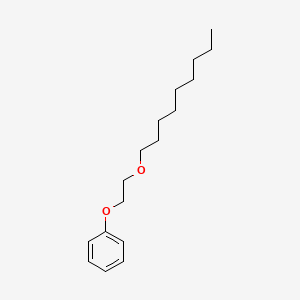

![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
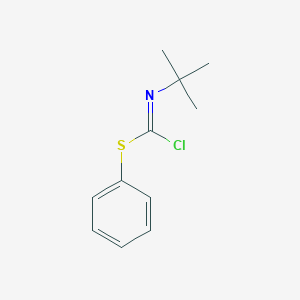
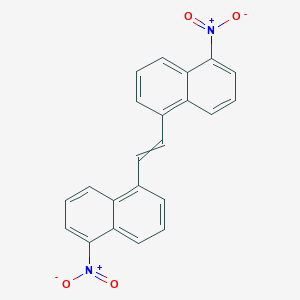
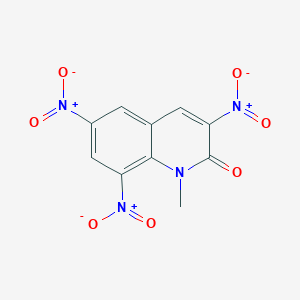
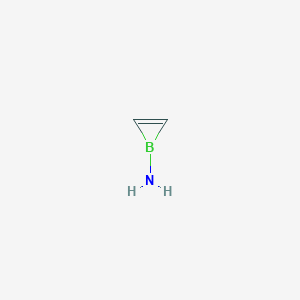
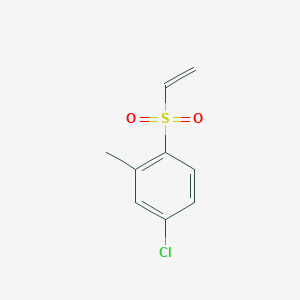
![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)

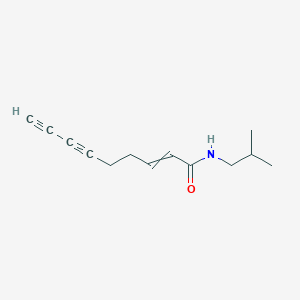
![1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14347004.png)
